Quinoline 1-oxide

概要

説明

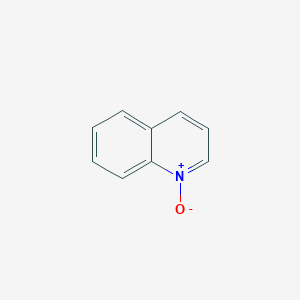

Quinoline 1-oxide is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO. It is a derivative of quinoline, where an oxygen atom is bonded to the nitrogen atom in the quinoline ring, forming an N-oxide.

準備方法

Synthetic Routes and Reaction Conditions: Quinoline 1-oxide can be synthesized through several methods. One common approach involves the oxidation of quinoline using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the yield of this compound can be optimized by controlling the reaction temperature and time .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents are preferred to minimize environmental impact .

化学反応の分析

Reactions with Metal Complexes

Quinoline N-oxide can form complexes with zinc halides, nitrates, and perchlorates . These complexes have been synthesized and characterized using X-ray crystallography to determine their structures .

Palladium-Catalyzed C–H Arylation

Quinoline N-oxides participate in palladium-catalyzed C–H arylation reactions, which proceed with high selectivity favoring the C8 isomer . This reaction is significant for synthesizing C8-arylquinolines . Computational studies suggest that C8 cyclopalladation is a turnover-limiting step in the catalytic cycle .

Regioselectivity of C–H Activation

Skeletal Editing Reactions

Quinoline N-oxides can undergo skeletal editing reactions involving a nitrogen to carbon single-atom swap . This process converts quinoline N-oxide to naphthalene . The reaction involves dearomatization and aromatization, with the N–O motif being replaced by a C–H motif from a sulfoxide .

Reaction Conditions and Yields

| Entry | Base | Sulfoxide | Yield of Product |

|---|---|---|---|

| 1 | NaH (6 equiv) | DMSO (solvent) | n.d |

| 2 | NaH (6 equiv) | (CH3)3S+I− (3 equiv) | n.d |

| 7 | KH (6 equiv) | 10% | |

| 11 | NaHMDS (6 equiv) | 71% | |

| 12 | KHMDS (6 equiv) | 73% | |

| 15 | LiHMDS (6 equiv) | 50% | |

| 18 | LiHMDS (6 equiv) | DMSO (solvent) | 30% |

LiHMDS [lithium bis(trimethylsilyl)amide] is more effective than other bases like KH, NaOH, or tBuONa .

Metabolic Reactions

In biological systems, quinoline N-oxide is a metabolite of quinoline . Cytochrome P450 enzymes, particularly CYP2A6, are involved in the formation of quinoline N-oxide . Further metabolism can lead to the formation of other compounds such as quinoline-5,6-epoxide and 3-hydroxyquinoline .

科学的研究の応用

Medicinal Chemistry

Quinoline 1-oxide has been identified as a biologically active compound with potential therapeutic applications. Recent studies have highlighted its efficacy against viral infections, specifically SARS-CoV-2. Computational studies have shown that nitro derivatives of quinoline and quinoline N-oxide exhibit promising interaction energies with the viral protease Mpro, indicating their potential as low-cost alternatives for antiviral drugs .

Case Study: Antiviral Activity

- Study : A computational investigation assessed the interaction energies of quinoline derivatives with Mpro.

- Findings : Many nitro-QO compounds displayed lower interaction energies compared to existing antiviral drugs like chloroquine and hydroxychloroquine, suggesting enhanced stability and reactivity .

Environmental Science

This compound is also significant in environmental studies, particularly concerning its metabolic pathways and toxicological implications. Research indicates that quinoline is metabolized into this compound in human liver microsomes, but this transformation is less prevalent in other species such as rats . Understanding these metabolic processes is crucial for assessing the environmental impact and toxicity of quinoline derivatives.

Metabolism Insights

- Species Comparison : this compound was prominently detected in human microsomes but minimally in rat microsomes.

- Enzyme Involvement : The cytochrome P450 enzyme CYP2A6 was identified as the primary mediator of this compound formation in humans .

Industrial Applications

In industrial contexts, this compound serves as a precursor for synthesizing various chemical compounds. It is utilized in the production of dyes, pharmaceuticals, and agrochemicals. For instance, it plays a role in synthesizing 8-hydroxyquinoline, a versatile chelating agent used in multiple applications including cosmetics and metal chelation processes .

Table: Industrial Applications of this compound

| Application | Description |

|---|---|

| Dyes | Used as a precursor for cyanine dyes. |

| Pharmaceuticals | Intermediate in the synthesis of antimalarials. |

| Agrochemicals | Precursor to herbicides like "Assert". |

| Chelating Agents | Forms complexes with metals for various uses. |

Toxicological Studies

The carcinogenic potential of quinoline derivatives has been explored extensively. This compound has been implicated in inducing histological lesions and tumors in animal models. A study involving Sprague-Dawley rats fed with quinoline demonstrated significant liver toxicity and tumorigenesis at varying doses .

Case Study: Carcinogenicity

作用機序

The mechanism of action of quinoline 1-oxide involves its interaction with various molecular targets and pathways. It can act as an oxidizing agent, leading to the generation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Additionally, this compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

類似化合物との比較

Quinoline: The parent compound of quinoline 1-oxide, known for its use in the synthesis of various pharmaceuticals.

Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.

Quinoxaline: Another nitrogen-containing heterocyclic compound with distinct chemical and biological properties.

Uniqueness of this compound: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, quinoline. The N-oxide group enhances its ability to participate in oxidation-reduction reactions and interact with biological targets, making it a valuable compound in both research and industrial applications .

生物活性

Quinoline 1-oxide, also known as quinoline-N-oxide, is a significant metabolite of quinoline that has been the subject of various studies due to its biological activities and implications in toxicology and pharmacology. This article presents a detailed overview of the biological activity of this compound, including its metabolic pathways, cytotoxic effects, potential therapeutic applications, and associated case studies.

This compound is characterized by its heterocyclic structure, which contributes to its reactivity and biological activity. It is formed primarily through the oxidation of quinoline by cytochrome P450 enzymes. In human liver microsomes, CYP2A6 has been identified as the main enzyme responsible for the formation of this compound, whereas in rat microsomes, this metabolite is less detectable . The metabolic pathway of quinoline involves several other metabolites, including quinoline-5,6-epoxide and 3-hydroxyquinoline, each exhibiting distinct biological effects.

Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacterial strains and fungi. For instance, this compound has been investigated for its potential as an antibacterial agent against resistant strains .

- Cytotoxic Effects : Studies have indicated that this compound can induce cytotoxicity in various cell lines. Its mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

- Anticancer Potential : Research has highlighted the potential of quinoline derivatives, including this compound, in cancer therapy. They may inhibit tumor growth through mechanisms such as DNA intercalation and topoisomerase inhibition .

Case Study 1: Hepatotoxicity

A study conducted on Sprague-Dawley rats revealed that chronic exposure to quinoline resulted in significant liver damage characterized by increased liver weights and histopathological changes. The incidence of hepatocellular carcinomas was noted in treated groups, suggesting a potential link between quinoline metabolism (including this compound) and liver cancer development .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against various pathogens. Results demonstrated that it exhibited notable inhibitory effects on Gram-positive bacteria, indicating its potential use as an alternative antimicrobial agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIWGCBLYNDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167107 | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-37-2 | |

| Record name | Quinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quinoline 1-oxide?

A1: The molecular formula of this compound is C9H7NO, and its molecular weight is 145.16 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: [] Infrared spectroscopy reveals two strong absorptions in the regions of 1280-1340 cm-1 and 1210-1260 cm-1, assigned to N-O absorptions. [] Additionally, UV-Vis absorption spectra show characteristic bands that can be classified according to Platt's nomenclature system. These bands have been assigned to electronic transitions between specific molecular orbitals. [, ] Proton Magnetic Resonance (PMR) spectroscopy, especially at 100 MHz, provides valuable information about the chemical shifts and coupling constants of protons in this compound derivatives. [] The technique, coupled with spin-spin decoupling and paramagnetic shift reagents, allows for precise spectral parameter determination and aids in structure elucidation.

Q3: How does this compound exert its biological activity?

A3: While this compound itself might not be the active compound, its derivatives, particularly 4-nitrothis compound (4NQO) and its metabolites, exhibit potent carcinogenic and mutagenic effects. [, , , , , ] These compounds exert their effects by interacting with DNA.

Q4: Can you elaborate on the interaction of 4NQO and its metabolites with DNA?

A4: 4NQO is metabolized into 4-hydroxyaminothis compound (4HAQO), a potent carcinogen. [, ] Both 4NQO and 4HAQO can form adducts with DNA. [, , ] Specifically, 4HAQO forms adducts at the N2, C8 positions of guanine, and the N6 position of adenine. [] This adduct formation disrupts DNA replication and transcription, potentially leading to mutations and ultimately cancer.

Q5: What is the significance of the N2-guanine adduct formed by 4HAQO?

A5: Research indicates that the N2-guanine adduct formed by 4HAQO uniquely blocks the 3'-5' exonuclease activity of T4 DNA polymerase, unlike the C8-guanine or N6-adenine adducts. [] This blockage potentially interferes with DNA repair mechanisms, further contributing to the mutagenic potential of 4HAQO.

Q6: Does aluminum chloride affect the binding of 4HAQO to nucleic acids?

A6: Yes, aluminum chloride has been shown to significantly inhibit the binding of 4HAQO to DNA and RNA. [, ] This inhibition is thought to be primarily due to the interference with 4HAQO binding to guanine bases.

Q7: Is there a connection between 4NQO and oxidative stress?

A7: Studies show that 4HAQO, in the presence of copper (II) ions, can induce oxidative DNA damage, specifically the formation of 8-hydroxydeoxyguanosine (8-OH-dG). [] This finding suggests that oxidative stress might play a role in the genotoxicity of 4NQO and its metabolites.

Q8: How do structural modifications impact the biological activity of this compound derivatives?

A8: [] Research on 4NQO derivatives showed a strong correlation between their ability to induce DNA-protein crosslinks and their carcinogenic potency. [] Modifications to the this compound structure, especially at the 4-position, significantly influence its carcinogenicity. For instance, replacing the nitro group in 4NQO with a hydroxylamino group (4HAQO) significantly increases the compound's carcinogenic potency. [] Conversely, substitutions at other positions may lead to a decrease in or loss of carcinogenic activity.

Q9: Are there any specific structural features crucial for the carcinogenic activity of 4NQO derivatives?

A9: The nitro group at the 4-position of the quinoline ring appears essential for the biological activity of 4NQO derivatives. [] Modifications to this group significantly impact the compound's carcinogenic and mutagenic properties.

Q10: Have computational methods been used to study this compound?

A11: Yes, Linear Combination of Atomic Orbitals-Molecular Orbital (LCAO-MO) calculations have been employed to study the electronic structure of this compound and its derivatives. [] These calculations have been used to understand the relationship between the electronic structure of these compounds and their absorption spectra, providing insights into their physicochemical properties.

Q11: Has resistance to 4NQO or its derivatives been observed?

A12: [] While not specifically addressing 4NQO, research mentions the development of K562 cell lines resistant to quinoline xenobiotics, including 4NQO and 2-(4'-dimethylaminostyryl)this compound. [] These resistant cell lines exhibit cross-resistance to other quinoline compounds, suggesting the involvement of common resistance mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。